molecular formula C19H16Cl2N4O B2537040 N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899751-08-7

N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2537040
CAS RN: 899751-08-7
M. Wt: 387.26
InChI Key: XKQRCIKWKYQCDC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C19H16Cl2N4O and its molecular weight is 387.26. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview

The compound N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a structurally complex molecule that finds its significance in various scientific research domains. Despite the specific compound not being directly identified in the provided literature, its structural components and related derivatives have been extensively studied for their pharmacological and synthetic applications. Below, we explore related compounds and their scientific applications, focusing on structural analogs and functional derivatives.

Antitubercular Activity

A study on derivatives similar in structural complexity to the target compound highlights their antitubercular activity. These derivatives, including 2-isonicotinoylhydrazinecarboxamide and others, have shown significant in vitro efficacy against Mycobacterium tuberculosis and other non-tuberculous mycobacteria, offering a promising route for the design of new anti-TB compounds (Asif, 2014).

Heterocyclic N-oxide Derivatives in Drug Applications

The synthesis and medicinal application potentials of heterocyclic N-oxide derivatives, which share a resemblance in structural motifs to the queried compound, have been reviewed. These derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, highlighting their versatility in drug development (Li et al., 2019).

Pyrazine Derivatives and Their Applications

A comprehensive review of pyrazine derivatives, closely related to the compound of interest, showcases their importance in the pharmaceutical industry due to their diverse pharmacological properties. These properties span antimicrobial, anticancer, and antiviral effects, underscoring the critical role of pyrazine cores in therapeutic agent development (Ferreira & Kaiser, 2012).

Kinase Inhibition by Pyrazolo[3,4-b]pyridine Derivatives

The utility of pyrazolo[3,4-b]pyridine derivatives in kinase inhibition highlights a potential application area for the queried compound. These derivatives, by interacting with kinases through multiple binding modes, have been patented for a broad range of kinase targets, indicating their utility in treating various diseases associated with kinase dysregulation (Wenglowsky, 2013).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O/c20-15-4-3-14(12-16(15)21)23-19(26)25-11-10-24-9-1-2-17(24)18(25)13-5-7-22-8-6-13/h1-9,12,18H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQRCIKWKYQCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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